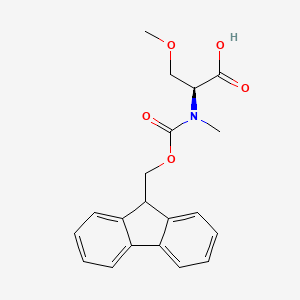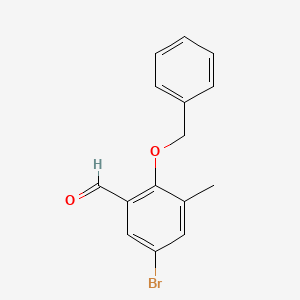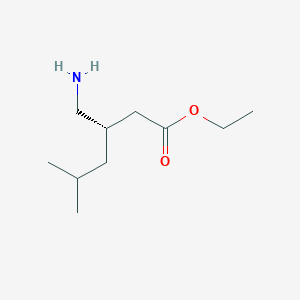
N-Fmoc-N,O-dimethyl-L-serine
Overview
Description
N-Fmoc-N,O-dimethyl-L-serine is a derivative of the amino acid serine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound is particularly useful in the synthesis of complex peptides and proteins due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
N-Fmoc-N,O-dimethyl-L-serine is a derivative of the amino acid serine . It is primarily used in the synthesis of coibamide A , a marine natural product with potent antiproliferative activity against human cancer cells . Therefore, the primary targets of this compound are likely to be the cellular components involved in the proliferation of cancer cells.
Mode of Action
Given its role in the synthesis of coibamide a, it can be inferred that it contributes to the structure and function of coibamide a, which is known to have antiproliferative effects on cancer cells .
Biochemical Pathways
Coibamide A has been shown to have antiproliferative effects on cancer cells , suggesting that it may influence pathways related to cell proliferation and survival.
Result of Action
This compound is used in the synthesis of coibamide A , which has been shown to have potent antiproliferative activity against human cancer cells . Therefore, the result of its action is likely to contribute to the antiproliferative effects of coibamide A on cancer cells.
Biochemical Analysis
Cellular Effects
The effects of N-Fmoc-N,O-dimethyl-L-serine on various types of cells and cellular processes are primarily observed through its role in the synthesis of coibamide A. Coibamide A has been shown to have potent antiproliferative activity against human cancer cells
Molecular Mechanism
It is known to be involved in the synthesis of coibamide A, which exerts its effects at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-N,O-dimethyl-L-serine can be synthesized through a multi-step process starting from L-serine. The key steps involve the protection of the amino group with the Fmoc group and the methylation of the hydroxyl group. The reaction typically involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N,O-dimethyl-L-serine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Protection and Deprotection: The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Methylation: Methyl iodide and a base such as sodium hydride are used for the methylation of the hydroxyl group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various intermediates used in peptide synthesis .
Scientific Research Applications
N-Fmoc-N,O-dimethyl-L-serine is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-serine: Similar to N-Fmoc-N,O-dimethyl-L-serine but lacks the methylation on the hydroxyl group.
N-Fmoc-L-threonine: Another Fmoc-protected amino acid with a similar structure but different side chain.
Uniqueness
This compound is unique due to its dual protection of both the amino and hydroxyl groups, which provides additional stability and versatility in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCRMIWFPLNJK-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate](/img/structure/B3106180.png)


